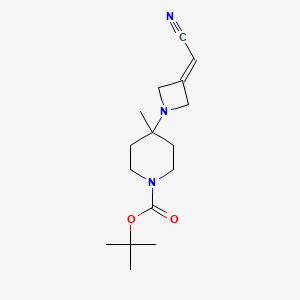![molecular formula C9H8BrN3O2 B15365359 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide is a chemical compound with the molecular formula C9H8BrN3O2 and a molecular weight of 270.08 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The starting material, pyrazolo[1,5-a]pyridine, undergoes bromination to introduce the bromo group at the 5-position.
Methoxylation: The brominated compound is then subjected to methoxylation to introduce the methoxy group at the 7-position.
Carboxamidation: Finally, the carboxamide group is introduced at the 2-position through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activities, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound may have applications in the development of new therapeutic agents.
Industry: It can be used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide can be compared with other similar compounds, such as:
5-Bromo-2-methoxypyridine: This compound differs in the position of the methoxy group and the presence of the carboxamide group.
7-Bromopyrazolo[1,5-a]pyridine: This compound lacks the methoxy and carboxamide groups present in this compound.
Propriétés
Formule moléculaire |
C9H8BrN3O2 |
|---|---|
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-8-3-5(10)2-6-4-7(9(11)14)12-13(6)8/h2-4H,1H3,(H2,11,14) |
Clé InChI |
JFONBOGXVHVXHZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=CC(=NN21)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)

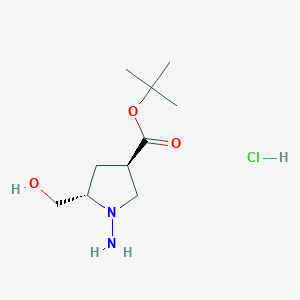
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
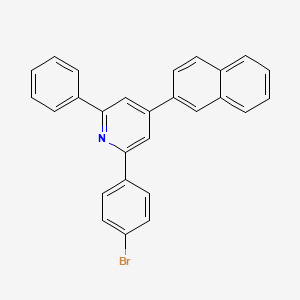

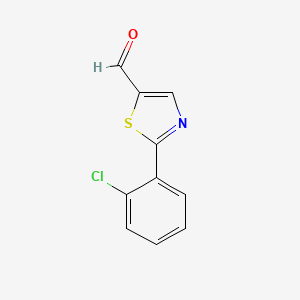
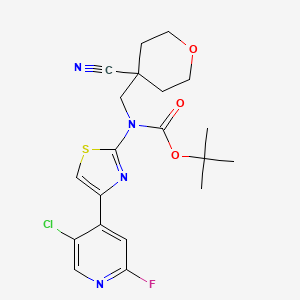
![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)
